molecular formula C7H13BrO2 B8747938 Isopropyl 4-bromobutanoate

Isopropyl 4-bromobutanoate

Cat. No.: B8747938
M. Wt: 209.08 g/mol
InChI Key: MHBIPWRIXWNMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-bromobutanoate is an organic compound with the molecular formula C7H13BrO2 It is an ester derivative of 4-bromo-butyric acid, where the carboxylic acid group is esterified with isopropanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-butyric acid isopropyl ester typically involves the esterification of 4-bromo-butyric acid with isopropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

4-Bromo-butyric acid+IsopropanolH2SO44-Bromo-butyric acid isopropyl ester+Water\text{4-Bromo-butyric acid} + \text{Isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Isopropyl 4-bromobutanoate} + \text{Water} 4-Bromo-butyric acid+IsopropanolH2​SO4​​4-Bromo-butyric acid isopropyl ester+Water

Industrial Production Methods: On an industrial scale, the production of 4-bromo-butyric acid isopropyl ester can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4-bromobutanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to 4-bromo-butyric acid and isopropanol in the presence of an acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include 4-hydroxy-butyric acid isopropyl ester, 4-cyano-butyric acid isopropyl ester, or 4-amino-butyric acid isopropyl ester.

    Reduction: 4-Bromo-butanol.

    Hydrolysis: 4-Bromo-butyric acid and isopropanol.

Scientific Research Applications

Isopropyl 4-bromobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-bromo-butyric acid isopropyl ester involves its reactivity as an ester and the presence of the bromine atom, which makes it susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products.

Comparison with Similar Compounds

    4-Bromo-butyric acid ethyl ester: Similar ester but with ethyl alcohol instead of isopropanol.

    4-Bromo-butyric acid methyl ester: Similar ester but with methyl alcohol.

    4-Bromo-butyric acid: The parent acid without esterification.

Uniqueness: Isopropyl 4-bromobutanoate is unique due to its specific ester group, which can influence its reactivity and solubility properties compared to other esters. The isopropyl group can provide steric hindrance, affecting the rate of nucleophilic substitution reactions.

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

propan-2-yl 4-bromobutanoate

InChI

InChI=1S/C7H13BrO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3

InChI Key

MHBIPWRIXWNMJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromobutyric acid (50 g) in 2-propanol (200 mL) containing 1 mL of H2SO4 was refluxed for 3 h, then cooled to ambient temperature, diluted with ether (500 mL), washed with saturated NaHCO3 (3×300 mL), and brine (300 mL). The organic extract was dried (MgSO4), filtered and concentrated in vacuo to give isopropyl 4-bromo-butyrate (52 g) as an oil. This ester was dissolved in MeCN (380 mL). Ph3P (100 g) was added and the solution was heated at reflux for 72 h, after which TLC analysis (20% water/MeCN, C-18 RP TLC plates) showed complete reaction. The mixture was cooled and concentrated and the residue was slurried with toluene (400 mL) for 1 h. The solid was collected by filtration and was washed with toluene (100 mL) and then dried in vacuo at 50° C. to provide (3-(isopropoxycarbonyl)propyl)triphenylphosphonium bromide (100.6 g). 1H NMR (CDCl3): δ1.19-1.22 (d, 6H), 1.85-1.97 (mn, 2H), 2.85 (t, 2H), 3.95-4.10 (m, 2H), 4.89-5.03 (m, 1H), 7.65-7.94 (m, 15H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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